molecular formula C22H20F3NO B1399626 N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide CAS No. 955371-05-8

N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide

Cat. No. B1399626
M. Wt: 371.4 g/mol
InChI Key: GDEHAOJGPHEOSO-UHFFFAOYSA-N
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Description

N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide (NTP) is a synthetic organic compound that has been used in various scientific research applications. NTP is a highly fluorinated amide compound with a relatively low molecular weight that has been used in studies related to drug discovery, drug delivery, and enzyme-catalyzed reactions. NTP has been shown to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its unique properties.

Scientific Research Applications

Antimicrobial Activity

New derivatives of N-(naphthalen-1-yl)propanamide have been synthesized and evaluated for their antimicrobial activity. These compounds, including variations like N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide, have shown significant activity against a range of bacteria and fungi. Some of these compounds exhibit antifungal activity comparable to ketoconazole and anti-bacterial activity at par with chloramphenicol, highlighting their potential in antimicrobial applications (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Enantioseparation in Pharmaceutical Synthesis

The compound has been used in the enantioseparation of Cinacalcet, a pharmaceutical drug, highlighting its utility in the synthesis of chirally pure pharmaceuticals. This process involves the use of chiral stationary phases and chiral mobile phase additives, indicating the compound's role in enhancing the efficiency and specificity of pharmaceutical synthesis (Yang et al., 2019).

Antioxidant and Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which include N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and others, have demonstrated notable antioxidant and anticancer activities. Some of these derivatives showed higher antioxidant activity than ascorbic acid and were more cytotoxic against certain cancer cell lines, such as glioblastoma U-87 (Tumosienė et al., 2020).

Molecular Structure Studies

Studies on the molecular structure of related compounds, such as napropamide, provide insights into the molecular interactions and stability of these compounds. These studies are fundamental for understanding the chemical properties and potential applications of these compounds in various fields (Cho et al., 2013).

Synthetic Processes Involving Related Compounds

Efficient synthetic methods involving substances related to N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide have been developed. These methods are crucial for the production of various pharmaceuticals and highlight the compound's role in diverse synthetic pathways (Lei et al., 2014).

Drug Delivery and Selective Transport

Research on N1-substituent effects in polyamine conjugates provides valuable information on the selective delivery of compounds into cells with active polyamine transporters. This research is vital for developing targeted drug delivery systems, enhancing the efficacy of pharmaceuticals (Gardner et al., 2004).

properties

IUPAC Name

N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEHAOJGPHEOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727637
Record name N-[1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide

CAS RN

955371-05-8
Record name N-[1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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